Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

What exactly is TBTA?

Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a tertiary amine-containing the 1,2,3-triazole moiety. When it is used as a ligand and then complexed to copper(I), which allows for the quantitative, regioselective form of Huisgen 1,3-dipolar cycloadditions with azides and alkynes in a range of organic and aqueous solvents.

There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state while permitting the catalytic process within the CuAAC CuAAC reaction.

Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. The structure of the compound that forms TBTA together with Cu(II) in its crystalline state is bipyramidal trigonal. It can be transformed into the active catalyst 'click' form with sodium ascorbate copper and other reducers.

Preparation of TBTA

TBTA could be produced by clicking the reaction between tri propargylamine and benzyl azide.

The mechanism of TBTA.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming covalent bonds between the amine and the nitrile group. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join. The cycloaddition procedure leads to an electrophilic addition of hydrogen peroxide in one of the benzylic positions.

Solubility of TBTA

TBTA is among the most commonly used water-insoluble ligands in copper-catalyzed azide- the cycloadditions.

TBTA was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the thermal instabilities that occur with Cu(I) when used in aerobic environments. TBTA is a water-insoluble ligand and is first dissolvable within DMSO and DMF.

Application of TBTA

A poly triazolyl amine ligand helps stabilize Cu(I) toward disproportionation and oxidation, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.

Tris-(benzyltriazolylmethyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.

Brand Name: Vulcanchem
CAS No.: 510758-28-8
VCID: VC21070416
InChI: InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2
SMILES: C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6
Molecular Formula: C30H30N10
Molecular Weight: 530.6 g/mol

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

CAS No.: 510758-28-8

Cat. No.: VC21070416

Molecular Formula: C30H30N10

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine - 510758-28-8

Specification

Description

What exactly is TBTA?

Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a tertiary amine-containing the 1,2,3-triazole moiety. When it is used as a ligand and then complexed to copper(I), which allows for the quantitative, regioselective form of Huisgen 1,3-dipolar cycloadditions with azides and alkynes in a range of organic and aqueous solvents.

There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state while permitting the catalytic process within the CuAAC CuAAC reaction.

Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. The structure of the compound that forms TBTA together with Cu(II) in its crystalline state is bipyramidal trigonal. It can be transformed into the active catalyst 'click' form with sodium ascorbate copper and other reducers.

Preparation of TBTA

TBTA could be produced by clicking the reaction between tri propargylamine and benzyl azide.

The mechanism of TBTA.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming covalent bonds between the amine and the nitrile group. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join. The cycloaddition procedure leads to an electrophilic addition of hydrogen peroxide in one of the benzylic positions.

Solubility of TBTA

TBTA is among the most commonly used water-insoluble ligands in copper-catalyzed azide- the cycloadditions.

TBTA was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the thermal instabilities that occur with Cu(I) when used in aerobic environments. TBTA is a water-insoluble ligand and is first dissolvable within DMSO and DMF.

Application of TBTA

A poly triazolyl amine ligand helps stabilize Cu(I) toward disproportionation and oxidation, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.

Tris-(benzyltriazolylmethyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.

CAS No. 510758-28-8
Molecular Formula C30H30N10
Molecular Weight 530.6 g/mol
IUPAC Name 1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2
Standard InChI Key WKGZJBVXZWCZQC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6
Appearance Assay:≥98%A crystalline solid

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